molecular formula C6H11IO2 B13878733 Methyl 4-iodopentanoate

Methyl 4-iodopentanoate

Cat. No.: B13878733
M. Wt: 242.05 g/mol
InChI Key: QCHKDISHVFQBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-iodopentanoate is an organic compound with the molecular formula C6H11IO2 It is an ester derived from 4-iodopentanoic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-iodopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the iodination of methyl pentanoate. This can be achieved by treating methyl pentanoate with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodopentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Scientific Research Applications

Methyl 4-iodopentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: This compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-iodopentanoate involves its reactivity as an ester and the presence of the iodine atom. The ester functional group can undergo hydrolysis to release 4-iodopentanoic acid and methanol. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-iodopentanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-iodopentanoate: The iodine atom is located at the 3-position instead of the 4-position.

    Methyl 4-bromopentanoate: Contains a bromine atom instead of an iodine atom

Uniqueness

Methyl 4-iodopentanoate is unique due to the presence of the iodine atom at the 4-position, which imparts distinct reactivity compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make this compound a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

methyl 4-iodopentanoate

InChI

InChI=1S/C6H11IO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3

InChI Key

QCHKDISHVFQBRU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)I

Origin of Product

United States

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